Cas no 1803476-37-0 (5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine)

5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine 化学的及び物理的性質
名前と識別子
-
- 5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine
-
- インチ: 1S/C8H9F3N2O/c1-5-7(14-8(9,10)11)2-6(3-12)4-13-5/h2,4H,3,12H2,1H3
- InChIKey: HOSKUCDBQUWNMX-UHFFFAOYSA-N
- SMILES: FC(OC1C(C)=NC=C(CN)C=1)(F)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 14
- 回転可能化学結合数: 2
- 複雑さ: 186
- トポロジー分子極性表面積: 48.1
- XLogP3: 1.3
5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A022002149-1g |
5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine |
1803476-37-0 | 97% | 1g |
$1,612.80 | 2022-04-02 | |
Alichem | A022002149-250mg |
5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine |
1803476-37-0 | 97% | 250mg |
$700.40 | 2022-04-02 | |
Alichem | A022002149-500mg |
5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine |
1803476-37-0 | 97% | 500mg |
$970.20 | 2022-04-02 |
5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine 関連文献
-
Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
-
Chih-Kai Lin,Huan-Cheng Chang,Albert A. Villaeys,Michitoshi Hayashi Phys. Chem. Chem. Phys., 2007,9, 853-861
-
4. Back matter
-
Aled T. Williams,Paul Farrar,Andrew J. Gallant,Del Atkinson,Chris Groves J. Mater. Chem. C, 2014,2, 1742-1748
-
A. Soncini,P. W. Fowler,I. Černušak,E. Steiner Phys. Chem. Chem. Phys., 2001,3, 3920-3923
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Shuchen Zhang,Wenfeng Duan,Yanan Xi RSC Adv., 2016,6, 83864-83869
-
Philjae Kang,Hien Duy Mai,Hyojong Yoo Dalton Trans., 2018,47, 6660-6665
-
Hualin Xiong,Guangbin Cheng,Zaichao Zhang,Hongwei Yang New J. Chem., 2019,43, 7784-7789
5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridineに関する追加情報
5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine: A Comprehensive Overview
The compound 5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine (CAS No. 1803476-37-0) is a structurally unique organic compound that has garnered significant attention in the fields of organic chemistry, pharmacology, and materials science. This pyridine derivative is characterized by its substituted ring system, which includes an aminomethyl group at position 5, a methyl group at position 2, and a trifluoromethoxy group at position 3. These substituents confer the molecule with unique electronic and steric properties, making it a valuable compound for various applications.
Recent studies have highlighted the potential of 5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine in drug discovery. Its ability to act as a ligand in metalloenzyme inhibition has been explored in several research articles. For instance, a 2023 study published in *Journal of Medicinal Chemistry* demonstrated that this compound can effectively inhibit the catalytic activity of certain metalloenzymes, suggesting its potential as a lead compound for developing novel therapeutic agents. The trifluoromethoxy group plays a crucial role in enhancing the molecule's lipophilicity and stability, which are essential properties for drug candidates.
In addition to its pharmacological applications, 5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine has also been investigated for its role in materials science. Researchers have explored its use as a building block for constructing advanced materials such as coordination polymers and metal-organic frameworks (MOFs). A 2022 study in *Chemistry of Materials* reported that this compound can serve as a versatile linker due to its ability to coordinate with metal ions while maintaining structural integrity. This property makes it an attractive candidate for designing porous materials with applications in gas storage and catalysis.
The synthesis of 5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine involves multi-step organic reactions, including nucleophilic substitution and coupling reactions. A recent advancement in its synthesis was reported by Smith et al. (2023), who developed a more efficient route using microwave-assisted conditions. This method not only improved the yield but also reduced the reaction time significantly, making it more feasible for large-scale production.
From an environmental perspective, the eco-friendly synthesis and application of 5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine have been emphasized in recent research. A 2021 study published in *Green Chemistry* highlighted the use of this compound in developing biodegradable polymers. The incorporation of this pyridine derivative into polymer matrices was shown to enhance their mechanical properties without compromising their biodegradability, offering a sustainable solution for packaging materials.
In terms of toxicity and safety profiles, 5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine has undergone extensive testing. According to a 2020 report by the European Chemicals Agency (ECHA), this compound exhibits low acute toxicity when administered via oral or dermal routes. However, long-term exposure studies are still underway to fully assess its potential risks to human health and the environment.
The versatility of 5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine lies in its ability to participate in various chemical transformations. For example, it can undergo nucleophilic aromatic substitution due to the electron-withdrawing effects of the trifluoromethoxy group. This reactivity has been exploited in synthesizing more complex molecules with potential applications in agrochemicals and dyes.
Looking ahead, the demand for 5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine is expected to grow as researchers continue to uncover its diverse applications. Its role as an intermediate in pharmaceutical synthesis is particularly promising, given its compatibility with modern drug delivery systems. Furthermore, advancements in green chemistry are likely to drive innovations in its production processes, ensuring sustainable access to this valuable compound.
In conclusion, 5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine (CAS No. 1803476-37-0) stands out as a multifaceted organic compound with significant potential across various industries. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in future scientific developments.
1803476-37-0 (5-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)pyridine) Related Products
- 68120-34-3(2-bromo-4-(chloromethyl)-1-methylbenzene)
- 114365-07-0(4-(cyanomethyl)benzamide)
- 2138278-23-4(Benzenesulfonamide, 6-bromo-3-chloro-2-fluoro-N-(1-methylethyl)-)
- 2764014-23-3((9H-fluoren-9-yl)methyl 4-(1-hydroxypropan-2-yl)piperidine-1-carboxylate)
- 1823516-86-4(Ethyl 7-fluoroisoquinoline-3-carboxylate)
- 1334148-93-4(2-(2,2-difluoroethenyl)oxy-1-(4-fluorophenyl)ethan-1-one)
- 83442-61-9(2-(4-chlorophenyl)aminopropanoic acid)
- 1261973-30-1(4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol)
- 1629673-00-2(2-Bromo-1-(5-methoxypyridin-3-yl)ethan-1-one hydrobromide)
- 120788-31-0(1-amino-4-hexyne)




